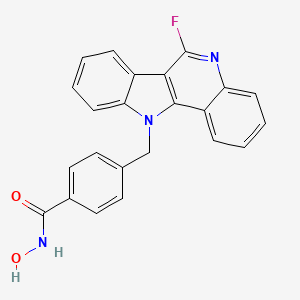
Hdac6-IN-28
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac6-IN-28 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-28 typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its selectivity and potency. This step often involves reactions such as alkylation, acylation, and sulfonation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and high-throughput purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Hdac6-IN-28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Hdac6-IN-28 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Employed in research to understand the biological functions of HDAC6 and its substrates.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.
Mécanisme D'action
Hdac6-IN-28 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, which can alter various cellular processes. The molecular targets of this compound include α-tubulin, HSP90, and cortactin. The pathways involved in its mechanism of action include the regulation of protein stability, cell migration, apoptosis, and other cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tubastatin A: Another selective HDAC6 inhibitor with similar therapeutic applications.
Vorinostat (SAHA): A pan-HDAC inhibitor that targets multiple HDAC isoforms, including HDAC6.
Ricolinostat (ACY-1215): A selective HDAC6 inhibitor used in clinical trials for cancer treatment.
Uniqueness of Hdac6-IN-28
This compound is unique due to its high selectivity for HDAC6 over other HDAC isoforms. This selectivity reduces the potential for off-target effects and enhances its therapeutic efficacy. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a valuable therapeutic agent .
Propriétés
Formule moléculaire |
C23H16FN3O2 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
4-[(6-fluoroindolo[3,2-c]quinolin-11-yl)methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C23H16FN3O2/c24-22-20-17-6-2-4-8-19(17)27(21(20)16-5-1-3-7-18(16)25-22)13-14-9-11-15(12-10-14)23(28)26-29/h1-12,29H,13H2,(H,26,28) |
Clé InChI |
SHYUUGNJOFHMSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4N3CC5=CC=C(C=C5)C(=O)NO)C(=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















